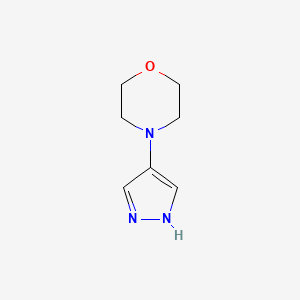

4-(1H-pyrazol-4-yl)morpholine

Description

Historical Context and Evolution of Pyrazole- and Morpholine-Containing Compounds in Medicinal Chemistry

The journey of pyrazole (B372694) in medicine began in 1883 when German chemist Ludwig Knorr discovered the antipyretic properties of a pyrazole derivative he named antipyrine. ajptonline.com For a significant period, pyrazoles were considered purely synthetic constructs until the first natural pyrazole, β-(1-pyrazolyl)alanine, was isolated from watermelon seeds in 1959. ajptonline.comnih.gov This discovery broadened the scientific community's appreciation for the pyrazole nucleus, which has since become a cornerstone in the development of drugs for a wide range of conditions, including inflammation, pain, obesity, and cancer. nih.gov Notable drugs containing a pyrazole ring include the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil. nih.govmdpi.com

The logical evolution of medicinal chemistry has led to the combination of these two powerful heterocyclic systems, giving rise to compounds like 4-(1H-pyrazol-4-yl)morpholine and its analogs, which are now being explored for their therapeutic potential.

Prevalence of Pyrazole and Morpholine (B109124) Motifs as Privileged Pharmacophores in Drug Discovery

Both pyrazole and morpholine are considered "privileged scaffolds" in medicinal chemistry. nih.govmdpi.commdpi.com This term describes molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them exceptionally fruitful starting points for drug discovery programs.

The pyrazole ring is a versatile pharmacophore due to its ability to engage in various non-covalent interactions, including hydrogen bonding, and its synthetic accessibility. mdpi.com Its presence is prominent in a variety of FDA-approved drugs targeting enzymes and receptors, highlighting its broad biological relevance. nih.gov The pyrazole scaffold is a key component in numerous protein kinase inhibitors, a critical class of anticancer drugs. mdpi.com

Similarly, the morpholine ring is frequently incorporated into drug molecules to act as a pharmacophore, a scaffold, or a modulator of pharmacokinetic properties. acs.org It can enhance potency by forming hydrogen bonds via its oxygen atom and improve metabolic stability. acs.orgthieme-connect.com The morpholine ring is a common feature in drugs targeting the central nervous system and in kinase inhibitors, where it often interacts with the hinge region of the enzyme's active site. nih.govacs.org The combination of these two privileged structures in a single molecule, as seen in this compound, creates a powerful platform for developing new medicines with potentially enhanced efficacy and favorable drug-like properties. frontiersin.org

Overview of Research on this compound and its Structural Analogs

Research into this compound and its derivatives has spanned various therapeutic areas, demonstrating the versatility of this chemical scaffold. Studies have primarily focused on synthesizing analogs and evaluating their biological activities, particularly as antiparasitic agents and kinase inhibitors.

A significant body of work has explored derivatives of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine for their antiparasitic properties. acs.org In one study, a series of these compounds were tested against various parasites. Several derivatives displayed moderate to excellent activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with some compounds showing IC₅₀ values around 1.0 µM. acs.org Furthermore, analogs demonstrated activity against Leishmania donovani and Plasmodium falciparum, the causative agents of leishmaniasis and malaria, respectively. acs.org

Another area of investigation involves the incorporation of the pyrazole-morpholine motif into larger, more complex structures. For instance, research on pyrazole derivatives containing a benzimidazole (B57391) core has highlighted potential anticancer activities. While not the exact parent compound, molecules like 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine have been studied for their cytotoxic effects on cancer cell lines.

The synthesis of structural analogs often involves multi-step processes. A common strategy for a related analog, 4-[6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]morpholine, involves the formation of a pyrimidine (B1678525) core, followed by chlorination and subsequent nucleophilic substitution with morpholine. vulcanchem.com This modular synthesis allows for the creation of diverse libraries of compounds for biological screening. The table below summarizes the activity of some representative analogs.

Interactive Data Table: Biological Activities of this compound Analogs

| Compound/Analog | Target/Activity | Key Findings |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Antiparasitic (T. b. rhodesiense) | Showed potent activity with IC₅₀ values as low as 1.0 µM. acs.org |

| 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives | Antiparasitic (L. donovani) | Several compounds were moderately active with IC₅₀ values in the low micromolar range (2.3–5.2 μM). acs.org |

| Propionamide morpholine pyrazole analog | Anti-inflammatory | Significantly inhibited prostaglandin (B15479496) E2 synthase. frontiersin.org |

| 4-((2-(4-Nitro-1H-pyrazol-3-yl)-1H-benzo[d]imidazol-5-yl)methyl)morpholine | Anticancer | Similar structures showed significant inhibition of breast cancer cell growth. |

| (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenyl)morpholin-3-one derivatives | Antimicrobial | Showed activity against various bacterial and fungal strains. asianpubs.orgasianpubs.org |

Scope and Objectives of the Academic Research Outline for this compound

This article aims to provide a focused and scientifically rigorous overview of the chemical compound this compound, situated within the broader context of its constituent heterocyclic systems. The primary objectives are:

To establish the historical and medicinal significance of the pyrazole and morpholine scaffolds, providing a foundation for understanding their combined utility.

To define and illustrate the concept of pyrazole and morpholine as privileged pharmacophores, underscoring their importance in contemporary drug discovery.

To synthesize and present the existing research findings on this compound and its key structural analogs, focusing on their synthesis and demonstrated biological activities in a structured format.

To adhere strictly to the academic outline provided, ensuring a thorough and targeted exploration of the subject matter without delving into clinical or safety data.

By achieving these objectives, this article serves as an authoritative resource on the medicinal chemistry of this compound, highlighting its established role and future potential in the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-3-11-4-2-10(1)7-5-8-9-6-7/h5-6H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDRTHXARZWKJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307593 | |

| Record name | 4-(1H-Pyrazol-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638764-62-1 | |

| Record name | 4-(1H-Pyrazol-4-yl)morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638764-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Pyrazol-4-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 1h Pyrazol 4 Yl Morpholine Derivatives

Strategic Approaches to Constructing the Pyrazole-Morpholine Core

The assembly of the 4-(1H-pyrazol-4-yl)morpholine framework can be achieved through several synthetic routes, each offering distinct advantages in terms of efficiency and substituent diversity. These strategies range from multi-step sequences to the utilization of versatile synthetic intermediates.

Multi-step Synthetic Pathways for this compound and Related Structures

The construction of the pyrazole-morpholine scaffold often involves a multi-step approach, typically beginning with the synthesis of a suitably functionalized pyrazole (B372694) ring, followed by the introduction of the morpholine (B109124) moiety. A common strategy involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative to form the pyrazole core. For instance, the reaction of a β-ketoester with hydrazine can yield a pyrazolone, which can then be further modified.

A plausible synthetic route to this compound could commence with the formylation of a protected pyrazole, such as 1-trityl-1H-pyrazole, at the C4 position. The resulting aldehyde can then be subjected to reductive amination with morpholine to furnish the desired product after deprotection. While specific literature detailing this exact multi-step synthesis for the parent compound is not abundant, analogous transformations are well-documented for a variety of substituted pyrazoles. nih.gov

Another approach involves the synthesis of 4-halopyrazoles, which can then undergo nucleophilic substitution with morpholine. For example, a 4-bromo-1H-1-tritylpyrazole can react with morpholine in the presence of a suitable catalyst to yield the corresponding 4-morpholinylpyrazole derivative. nih.gov

Utilization of Mannich Bases as Synthetic Intermediates in Pyrazoline-Morpholine Synthesis

The Mannich reaction is a versatile tool in organic synthesis for the aminoalkylation of acidic protons located adjacent to a carbonyl group. In the context of pyrazoline-morpholine synthesis, Mannich bases can serve as key precursors. The reaction typically involves an active hydrogen compound (like a pyrazolone), formaldehyde, and a secondary amine (such as morpholine).

While direct synthesis of this compound via a Mannich reaction on the pyrazole ring itself is less common due to the aromatic nature and specific reactivity of the pyrazole core, Mannich bases derived from pyrazolones are frequently used to introduce morpholine-containing side chains. These pyrazolone-based Mannich bases are valuable intermediates for the synthesis of a variety of biologically active compounds. derpharmachemica.com The mechanism for pyrazoline formation from Mannich bases is suggested to involve the elimination of the amine to form a vinyl ketone, which then undergoes cyclization with a hydrazine. rsc.org

Schiff Base Formation Reactions in the Derivatization of Pyrazole-Morpholine Hybrids

Schiff base formation is a widely employed reaction for the derivatization of pyrazole-containing molecules, including those that also feature a morpholine ring. This reaction involves the condensation of a primary amine with an aldehyde or a ketone. In the context of pyrazole-morpholine hybrids, a pyrazole aldehyde can be reacted with an aminophenylmorpholine to generate a Schiff base, thereby linking the two heterocyclic systems.

For example, a series of novel Schiff bases has been synthesized through the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-(4-aminophenyl)morpholin-3-one. This reaction proceeds in good yield and high purity in the presence of a base in methanol (B129727). ekb.eg Such derivatization is a common strategy to explore the structure-activity relationships of these hybrid molecules. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Pyrazole aldehyde | Aromatic amine with morpholine | Pyrazole-morpholine Schiff base | ekb.eg |

| 1,3-diphenyl-1H-pyrazole-4-carbaldehyde | 4-(4-aminophenyl)morpholin-3-one | (E)-4-(4-(((1,3-diphenyl-1H-pyrazol-4-yl)methylene)amino)phenyl)morpholin-3-one | ekb.eg |

Palladium-Catalyzed Coupling Reactions in Pyrimidine-Pyrazole-Morpholine Architectures

Palladium-catalyzed cross-coupling reactions are powerful methods for the construction of complex molecular architectures, including those that incorporate pyrazole, morpholine, and pyrimidine (B1678525) rings. The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly useful for coupling amines with aryl halides.

This methodology can be applied to the synthesis of pyrimidine-pyrazole-morpholine hybrids. For instance, a halogenated pyrimidine can be coupled with a pyrazole-containing amine, or a halogenated pyrazole can be coupled with a pyrimidine-containing amine. Similarly, a morpholine moiety can be introduced by coupling it with a halo-substituted pyrimidine-pyrazole scaffold. acs.org The versatility of these reactions allows for the modular assembly of diverse libraries of compounds for biological screening. rsc.org For example, palladium catalysts have been effectively used in the amination of a broad range of aryl halides with various amines, including morpholine. lifechemicals.com

| Coupling Reaction | Substrates | Catalyst System | Application | Reference |

| Buchwald-Hartwig Amination | Aryl halide, Morpholine | Palladium catalyst and ligand | Synthesis of morpholine-containing heterocycles | acs.org |

| Suzuki Coupling | Pyrazole boronic acid, Halogenated pyrimidine | Palladium catalyst | C-C bond formation to link pyrazole and pyrimidine | mdpi.com |

General Procedures for the Preparation of Pyrazoline-Bearing Morpholine Derivatives

Pyrazolines, the dihydro derivatives of pyrazoles, are commonly synthesized via the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. dergipark.org.tr This method can be adapted to prepare pyrazolines bearing a morpholine substituent.

The general procedure involves two main steps:

Chalcone (B49325) Synthesis: An appropriately substituted acetophenone (B1666503) is reacted with a benzaldehyde (B42025) derivative in the presence of a base (e.g., sodium hydroxide) in an alcoholic solvent. To incorporate a morpholine moiety, either the acetophenone or the benzaldehyde should contain a morpholine group.

Pyrazoline Formation: The resulting chalcone is then refluxed with hydrazine hydrate (B1144303) in a suitable solvent, often with an acid catalyst like acetic acid or formic acid, to yield the corresponding pyrazoline. nih.govrevistabionatura.org

This synthetic route is highly versatile, allowing for the introduction of a wide range of substituents on the pyrazoline ring, which is crucial for tuning the pharmacological properties of the final compounds. dergipark.org.tr

Functionalization and Derivatization Strategies for Enhanced Biological Relevance

The pyrazole-morpholine scaffold serves as a versatile template for further chemical modifications aimed at enhancing biological activity and optimizing pharmacokinetic properties. Functionalization can be directed at either the pyrazole or the morpholine ring, or at a linker connecting them. nih.gov

Common derivatization strategies include:

N-Alkylation and N-Arylation: The nitrogen atoms of the pyrazole ring can be substituted with various alkyl or aryl groups to modulate lipophilicity and steric bulk, which can significantly impact biological activity. mit.edu

Substitution at the Pyrazole Ring: The carbon atoms of the pyrazole ring can be functionalized through various reactions, such as halogenation, nitration, and formylation, followed by further transformations of these functional groups. nih.gov For instance, a formyl group can be converted into an oxime, a hydrazone, or a Schiff base.

Modification of the Morpholine Ring: While the morpholine ring is generally more stable, derivatives can be prepared by using substituted morpholine precursors in the initial synthesis.

Introduction of Additional Pharmacophores: The core pyrazole-morpholine structure can be appended with other biologically active moieties, such as other heterocyclic rings or pharmacophoric groups known to interact with specific biological targets. afinitica.com

These functionalization strategies are essential for the development of pyrazole-morpholine derivatives as potential therapeutic agents, allowing for the fine-tuning of their biological profiles. lifechemicals.comasianpubs.org

Modifications on the Pyrazole Moiety

The pyrazole ring is an aromatic heterocycle amenable to various chemical modifications, most commonly at the N1 position and the C4 position (if unsubstituted). Electrophilic substitution reactions typically occur at the C4 position. nih.gov

N-Substitution: The unsubstituted N1-position of the pyrazole ring is a primary site for modification. N-alkylation and N-arylation are common strategies to introduce diverse substituents. For instance, 1-benzyl-1H-pyrazol-4-yl moieties can be prepared by alkylating 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with the corresponding benzyl (B1604629) bromide in the presence of a base like cesium carbonate (Cs₂CO₃) in acetonitrile. researchgate.net This N-substituted pyrazole boronic ester can then be coupled with a suitable partner to form more complex molecules. researchgate.net

C-Substitution: The carbon atoms of the pyrazole ring can also be functionalized. Direct functionalization at the C4 position is a common strategy. For example, oxidative thio- or selenocyanation of N-substituted pyrazoles can be achieved using reagents like PhICl₂ and NH₄SCN or KSeCN, respectively, providing 4-thiocyanated or 4-selenocyanated pyrazoles in good yields. beilstein-journals.org The reaction conditions for thiocyanation have been optimized, identifying toluene (B28343) as the most suitable solvent at 0 °C under a nitrogen atmosphere. beilstein-journals.org

Another key reaction is the Vilsmeier-Haack formylation, which introduces a formyl group (-CHO) at the C4 position of N-substituted pyrazoles. nih.govmdpi.com This formyl group serves as a versatile handle for further transformations.

The following table summarizes selected methods for pyrazole moiety modification.

| Modification Type | Reagents and Conditions | Product Type | Key Findings |

| N-Alkylation | Substituted benzyl bromide, Cs₂CO₃, Acetonitrile, 80 °C | 1-Alkyl-1H-pyrazole | Effective for preparing various N-benzyl pyrazole derivatives. researchgate.net |

| C4-Thiocyanation | PhICl₂, NH₄SCN, Toluene, 0 °C | 4-Thiocyano-1H-pyrazole | Optimized protocol suitable for a wide range of N-aryl pyrazole substrates. beilstein-journals.org |

| C4-Selenocyanation | PhICl₂, KSeCN, Toluene, 0 °C | 4-Selenocyano-1H-pyrazole | Analogous to thiocyanation, providing access to selenofunctionalized pyrazoles. beilstein-journals.org |

| C4-Formylation | Vilsmeier-Haack (POCl₃/DMF) | 1H-pyrazole-4-carbaldehyde | A standard method to introduce a reactive aldehyde group at the C4 position. nih.govmdpi.com |

| C4-Amination | 4-Iodo-1H-1-tritylpyrazole, Alkylamines, Cu(I) catalyst | 4-Alkylamino-1H-pyrazole | Cu(I)-catalyzed amination is favorable for alkylamines possessing β-hydrogen atoms. nih.gov |

Modifications on the Morpholine Ring

The morpholine ring is a saturated heterocycle known for its chemical stability and favorable physicochemical properties in drug design. asianpubs.orgsemanticscholar.org Direct chemical modification of a pre-existing morpholine ring is less common than modifications on the more reactive pyrazole moiety. The stability of the tetrahydro-1,4-oxazine system means that harsh conditions are often required for transformations like ring-opening. taylorandfrancis.com

Synthetic strategies for introducing diversity to the morpholine part of the molecule typically involve two main approaches:

Synthesis of Substituted Morpholines: Building the morpholine ring from functionalized precursors allows for the introduction of substituents at various positions. A common method involves the annulation of 1,2-amino alcohols. For example, a primary amine can undergo selective monoalkylation with ethylene (B1197577) sulfate (B86663) to form an intermediate that cyclizes to the corresponding morpholine. This allows for the preparation of morpholines with substituents on the nitrogen or the carbon atoms, which can then be attached to a pyrazole core.

Coupling of Pre-functionalized Morpholine: Using commercially available or synthetically prepared morpholine derivatives that are then coupled to the pyrazole. For instance, a pyrazole with a suitable leaving group could be reacted with a substituted morpholine via nucleophilic substitution to form the final product.

The inherent stability of the morpholine ring makes it a reliable pharmacophore, often incorporated to improve metabolic stability and pharmacokinetic profiles rather than to serve as a point for reactive chemical transformations. nih.gov

Design and Introduction of Linker Groups and Spacers between Scaffolds

Connecting the pyrazole and morpholine scaffolds with linker groups is a prevalent strategy to explore structure-activity relationships and access different regions of chemical space. An amide linkage is a commonly employed and synthetically accessible spacer.

A prominent example involves derivatives of pyrazole-3-carboxylic acid. For instance, (±)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be coupled with morpholine to yield the corresponding morpholin-4-ylamide. nih.gov This creates a robust amide linker between the pyrazole core and the morpholine ring. The synthesis involves activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with morpholine.

The table below details an example of a derivative featuring a linker group.

| Starting Pyrazole | Linker Type | Coupling Partner | Resulting Derivative Structure | Significance |

| 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid | Amide (-CONH-) | Morpholine | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid morpholin-4-ylamide nih.gov | The amide linker connects the two heterocyclic systems, creating a scaffold with specific biological activities. nih.gov |

Catalytic Systems and Reaction Conditions Optimizations in Synthesis

The synthesis of pyrazole derivatives, including those linked to morpholine, often relies on catalytic systems to achieve efficiency, regioselectivity, and high yields. nih.gov A variety of catalysts, from transition metals to biocatalysts, have been employed.

Transition-Metal Catalysis: Palladium and copper catalysts are widely used in C-N and C-C bond-forming reactions to construct and functionalize pyrazole systems.

Palladium Catalysis: Suzuki cross-coupling reactions are a key method for creating C-C bonds, for example, by coupling a pyrazole boronic acid or ester with an aryl halide. researchgate.netnih.gov

Copper Catalysis: Copper(I) iodide (CuI) has been shown to be an effective catalyst for the C-N coupling of 4-iodo-pyrazoles with various alkylamines. nih.gov This system shows complementarity to palladium catalysts, being more suitable for amines with β-hydrogens. nih.gov

Rhodium Catalysis: Rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles under mild conditions. organic-chemistry.org

Other Catalytic Systems: Beyond transition metals, other systems have been developed to improve reaction conditions, often focusing on green chemistry principles.

Ionic Liquids: 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) bmim, an ionic liquid, has been used as a catalyst in the condensation of α,β-ethylenic ketones with hydrazines to form pyrazoles. nih.govmdpi.com

Nanocatalysts: Nano-ZnO has been reported as an efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles. nih.gov

Organocatalysis: Piperidine (B6355638) has been used to catalyze the four-component synthesis of pyrano[2,3-c]pyrazole derivatives in an aqueous medium at room temperature. mdpi.com

Reaction Condition Optimization: Optimizing reaction conditions is crucial for maximizing yield and purity. Key parameters include the choice of solvent, temperature, and reaction time.

Solvent Screening: In the thiocyanation of pyrazoles, a screening of solvents (DMF, MeOH, MeCN, DCM) revealed that toluene was the optimal choice, leading to significantly higher yields compared to other solvents. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate reactions, such as the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, often under solvent-free conditions, leading to shorter reaction times and high yields. mdpi.com

The following table highlights various catalytic systems used in the synthesis of pyrazole derivatives.

| Reaction Type | Catalyst | Solvent/Conditions | Advantages |

| C-N Coupling (Amination) | Copper(I) iodide (CuI) | Not specified | Effective for alkylamines with β-hydrogens. nih.gov |

| C-C Coupling (Suzuki) | Palladium-based (e.g., Pd(dba)₂) | Not specified | Versatile for coupling pyrazole boronic esters with aryl halides. researchgate.netnih.gov |

| Cyclocondensation | bmim / Copper triflate | Not specified | Ionic liquid catalysis for pyrazole formation. nih.govmdpi.com |

| Cyclocondensation | Nano-ZnO | Not specified | Green protocol with excellent yields and easy work-up. nih.gov |

| Multicomponent Reaction | Piperidine | Aqueous medium, room temp. | Time-efficient and environmentally friendly. mdpi.com |

Computational and Theoretical Investigations of 4 1h Pyrazol 4 Yl Morpholine Systems

Density Functional Theory (DFT) Studies for Electronic Structure Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. DFT calculations on pyrazole (B372694) and morpholine (B109124) derivatives are commonly used to determine their geometric and electronic properties. acs.org

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the optimized geometry, must be determined. This process involves finding the minimum energy structure on the potential energy surface. For 4-(1H-pyrazol-4-yl)morpholine, this would involve determining the preferred conformation of the morpholine ring (typically a chair conformation) and its orientation relative to the planar pyrazole ring. rsc.org

Table 1: Key Parameters Determined by Geometry Optimization

| Parameter | Description | Typical Units |

|---|---|---|

| Bond Length | The equilibrium distance between the nuclei of two bonded atoms. | Ångström (Å) |

| Bond Angle | The angle formed between three connected atoms. | Degrees (°) |

| Dihedral Angle | The angle between two intersecting planes, crucial for defining conformation. | Degrees (°) |

Frontier Molecular Orbital (FMO) theory is vital for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and easily polarizable, whereas a large gap indicates high kinetic stability and lower chemical reactivity. rjpbcs.compjoes.com In pyrazole derivatives, the HOMO and LUMO are often localized on the pyrazole ring and adjacent conjugated systems, indicating these are the primary sites for electronic interactions. mdpi.compjoes.com DFT calculations would map the electron density of these orbitals for this compound to predict how it might react.

Table 2: Parameters from Frontier Molecular Orbital Analysis

| Parameter | Abbreviation | Significance |

|---|---|---|

| Energy of HOMO | EHOMO | Related to the ionization potential; indicates electron-donating ability. |

| Energy of LUMO | ELUMO | Related to the electron affinity; indicates electron-accepting ability. |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov

An MEP map of this compound would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atom of the morpholine ring, as these are regions of high electron density. acs.org Positive potential (colored blue) would be expected around the N-H proton of the pyrazole and the hydrogen atoms on the morpholine ring. These maps are crucial for understanding non-covalent interactions, such as hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugation, and the nature of bonding within a molecule. It examines interactions between filled donor orbitals and empty acceptor orbitals. pnrjournal.com For this compound, NBO analysis could quantify the stability arising from electron delocalization between the pyrazole and morpholine moieties. researchgate.net

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a clear picture of electron pairing and localization in a molecule. They are used to distinguish regions of covalent bonds, lone pairs, and atomic cores.

These analyses offer a detailed view of the chemical bonding landscape. For this compound, ELF and LOL maps would clearly visualize the covalent bonds (C-C, C-N, C-H, etc.) and the lone pair electrons on the nitrogen and oxygen atoms. This information complements MEP analysis by providing a more profound, quantum-mechanically based understanding of where electron pairs are localized, which is fundamental to predicting the most probable sites for chemical attack.

Molecular Dynamics Simulations for Conformational Space Exploration and Binding Site Analysis

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. hilarispublisher.com This technique is essential for exploring the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. acs.org

For this compound, an MD simulation could reveal how the morpholine ring flexes and how the entire molecule moves and interacts with water molecules or within the binding pocket of a protein. rsc.org Such simulations are critical in drug discovery to assess the stability of a ligand within a receptor's active site and to calculate binding free energies. researchgate.netrsc.org Studies on various pyrazole derivatives frequently use MD simulations to validate docking results and confirm the stability of predicted binding modes. rsc.orgresearchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking has emerged as a critical computational tool for predicting how a ligand, such as a derivative of this compound, might interact with a protein target at the atomic level. This predictive capability is fundamental in modern drug discovery, allowing researchers to visualize and analyze potential binding modes and interactions that govern the ligand's biological activity.

Molecular docking simulations have been instrumental in elucidating the binding modes of pyrazole-morpholine derivatives with a variety of protein targets. These studies reveal key interactions, often involving hydrogen bonds and hydrophobic contacts, that are crucial for molecular recognition and affinity.

For instance, in the context of cancer therapy, docking studies on novel dihydropyrazole derivatives incorporating a morpholine moiety identified them as potent inhibitors of the APC-Asef interaction, which is implicated in colon cancer. nih.gov The simulations helped in the selection of candidate compounds for synthesis and biological evaluation. nih.gov Similarly, molecular docking was used to investigate the binding of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a pyrazoline scaffold to the active site of PI3Kα, a key enzyme in cell signaling pathways. mdpi.com

In another study targeting breast cancer, a novel benzenesulfonamide (B165840) derivative, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was docked into the estrogen receptor α (ERα). asianpubs.org The results indicated that the compound's morpholine and pyrazole components were key to its binding. Specifically, the docking revealed a new cationic interaction with the amino acid residue Trp383 and a hydrogen bonding interaction with Phe404 within the active site of ERα, suggesting a mechanism for its potent anti-breast cancer activity. asianpubs.org

Derivatives of this compound have also been investigated for their anti-trypanosomal activity. Chemical proteomics combined with computational approaches identified adenosine (B11128) kinase in Trypanosoma brucei as a potential target for 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine. researchgate.net Docking studies of pyrazole derivatives into the active sites of protein kinases like VEGFR-2, Aurora A, and CDK2 have also been performed, showing that these compounds can fit deeply within the binding pockets and form significant hydrogen bonds. nih.gov The pyrazole ring, often in conjunction with other heterocyclic systems, frequently serves as a critical scaffold, providing key hydrogen bond interactions with the hinge region of kinases. mdpi.com For example, the amino-pyrazole moiety of the RET inhibitor Pralsetinib forms three hydrogen bonds with the hinge region in the ATP binding site. rsc.org

A primary output of molecular docking is the estimation of binding affinity, typically expressed as a scoring function value. These scores, such as binding energy (kcal/mol) or dock scores, provide a quantitative measure to rank and compare the binding potential of different ligands to a target protein. gyanvihar.org

In the study of 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide as a potential anti-breast cancer agent, molecular docking predicted a binding score of -16.9872 kcal/mol with the estrogen receptor α. asianpubs.org This was a more favorable score than that of the standard drug, 4-hydroxytamoxifen (B85900) (-15.1112 kcal/mol), which correlated well with the experimental findings where the pyrazole-morpholine compound showed a lower IC50 value (4.25 μM) compared to 4-hydroxytamoxifen (8.22 μM). asianpubs.org

Similarly, docking of pyrazole derivatives against various protein kinases yielded minimum binding energies that indicated strong potential for inhibition. For instance, certain derivatives showed binding energies of -10.09 kJ/mol with VEGFR-2, -8.57 kJ/mol with Aurora A, and -10.35 kJ/mol with CDK2. nih.gov These computational results provide a theoretical basis for designing new, potent kinase inhibitors. nih.gov The table below summarizes docking scores and related biological activities for several pyrazole-morpholine derivatives from different studies.

Table 1: Docking Scores and Biological Activity of Pyrazole-Morpholine Derivatives

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Biological Activity (IC₅₀/ED₅₀) | Reference |

|---|---|---|---|---|

| 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide | Estrogen Receptor α (ERα) | -16.9872 | IC₅₀: 4.25 μM | asianpubs.org |

| 4-hydroxytamoxifen (Standard) | Estrogen Receptor α (ERα) | -15.1112 | IC₅₀: 8.22 μM | asianpubs.org |

| Pyrazole-thiadiazole derivative (1b) | VEGFR-2 | -10.09 | Not specified | nih.gov |

| Pyrazole-thiadiazole derivative (1d) | Aurora A | -8.57 | Not specified | nih.gov |

| Pyrazole-thiadiazole derivative (2b) | CDK2 | -10.35 | Not specified | nih.gov |

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling is a computational technique that correlates the structural or property descriptors of compounds with their biological activity or physicochemical properties. dergipark.org.tr These models are valuable for predicting the activity of newly designed or unsynthesized compounds.

While specific QSPR studies solely focused on this compound are not widely reported, QSAR studies on broader classes of pyrazole derivatives provide relevant insights. For example, a QSAR study was conducted on a series of 1H-pyrazole-5-carboxylic acid derivatives to predict their activity against maximal electroshock-induced seizures (MES). researchgate.net The resulting model, which included descriptors like dipole moment, energy of the lowest unoccupied molecular orbital (ϵLUMO), and polar surface area (PSA), showed high predictive power (R²pred = 0.929). researchgate.net This model was then used to virtually screen a library of 101 new derivatives, identifying ten compounds with potentially improved anti-MES activity compared to the design template. dergipark.org.trresearchgate.net

Another QSAR study focused on pyrazoline derivatives as carbonic anhydrase inhibitors. nih.gov Using descriptors calculated via Density Functional Theory (DFT), a statistically significant model was developed (R² = 0.79, R²test = 0.95) that could predict the inhibitory activity (pIC50) of the compounds. nih.gov Such models are powerful tools for the rational design of new pyrazole-containing molecules with desired biological activities. nih.govresearchgate.net

Computational Approaches in Lead Optimization and Virtual Screening

Computational methods are integral to the processes of lead optimization and virtual screening in drug discovery. Virtual screening allows for the rapid, cost-effective filtering of large compound libraries to identify potential hits, while lead optimization uses computational insights to refine the structure of a hit compound to improve its efficacy, selectivity, and pharmacokinetic properties. nih.govscience.gov

In the development of inhibitors for the APC-Asef interaction, docking simulations and virtual screening were the initial steps that led to the selection and subsequent synthesis of a series of novel dihydropyrazole derivatives containing morpholine. nih.gov This approach successfully identified compound 7g, which exhibited potent anti-proliferation activity against HCT116 cancer cells. nih.gov

Lead optimization studies have also heavily relied on computational modeling. For a class of 4-(1H-pyrazol-4-yl)pyrimidine pan-JNK inhibitors being developed for Huntington's disease, medicinal chemistry efforts were guided by X-ray crystallography and computational modeling. nih.govresearchgate.net This strategy focused on optimizing calculated properties to identify potent inhibitors with favorable permeability and low efflux potential. nih.govresearchgate.net Similarly, in the development of A2A adenosine receptor antagonists for Parkinson's disease, a derivative bearing a morpholin-4-yl substituent was identified. acs.org Although it showed good efficacy, it also exhibited time-dependent inhibition of cytochrome P450 3A4, possibly due to the metabolism of the morpholine ring, highlighting an area for further computational and medicinal chemistry refinement. acs.org

Virtual screening can be ligand-based, using the similarity to known active compounds, or structure-based, involving docking into a protein's active site. acs.org These computational strategies significantly accelerate the discovery of novel therapeutic agents by prioritizing the synthesis and testing of the most promising candidates from vast chemical spaces. science.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide |

| 4-hydroxytamoxifen |

| 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine |

| Pralsetinib |

| 4-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl) benzenesulfonamide |

| Ibuprofen |

| Ethyl 4-(4-chlorophenyl)-3-morpholino-1H-pyrrole-2-carboxylate |

Pharmacological Activity and Molecular Mechanisms of 4 1h Pyrazol 4 Yl Morpholine Derivatives: in Vitro and Preclinical Studies

Enzyme Inhibition Profiles

The integration of the pyrazole (B372694) and morpholine (B109124) motifs has led to the development of compounds that exhibit inhibitory activity against a wide range of enzymes implicated in various diseases, particularly cancer. The following sections detail the specific enzyme families targeted by these derivatives.

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2) by Pyrazole-Morpholine Hybrid Compounds.researchgate.netnih.govrsc.orgsci-hub.se

Pyrazole-based compounds have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. mdpi.comnih.gov The dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. nih.govrsc.org Hybrid molecules incorporating both pyrazole and morpholine fragments have emerged as potent CDK inhibitors.

Several series of pyrazole derivatives have been designed and synthesized to target CDK2 specifically. nih.govrsc.org For instance, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have shown potent CDK2 inhibitory activity. nih.gov In one study, the bioisosteric replacement of a phenylsulfonamide group with a pyrazole ring led to a compound (14) with a CDK2 inhibition constant (Kᵢ) of 0.007 µM. nih.gov Further optimization resulted in compound 15, the most potent CDK2 inhibitor in the series, with a Kᵢ value of 0.005 µM. nih.gov

Another example is AT9283, a multitargeted kinase inhibitor built on a pyrazol-4-yl urea (B33335) scaffold. psu.edu The design of this compound included the incorporation of a morpholine group to enhance its physicochemical properties and cellular potency. psu.edu AT9283 was found to inhibit CDK2, among other kinases. psu.edu Similarly, pyrimidine-pyrazole hybrid molecules have been designed and evaluated as potent inhibitors of the CDK2-CyclinA2 enzyme complex. sci-hub.se

Table 1: CDK2 Inhibition by Pyrazole-Based Compounds

| Compound/Series | Target | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Compound 9 | CDK2/cyclin A2 | 0.96 µM | nih.gov |

| Compound 7d | CDK2/cyclin A2 | 1.47 µM | nih.gov |

| Compound 7a | CDK2/cyclin A2 | 2.0 µM | nih.gov |

| Compound 4 | CDK2/cyclin A2 | 3.82 µM | nih.gov |

| Compound 14 | CDK2 | 0.007 µM (Kᵢ) | nih.gov |

| Compound 15 | CDK2 | 0.005 µM (Kᵢ) | nih.gov |

The inhibition of CDKs by pyrazole-morpholine derivatives directly impacts cell cycle progression and can trigger programmed cell death (apoptosis). For example, a potent pyrazole derivative, compound 4, was found to induce significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.govrsc.org This arrest prevents the cells from entering the S phase, thereby halting proliferation. nih.govrsc.org

Furthermore, treatment with these compounds often leads to the induction of apoptosis. Western blot analysis confirmed that compounds 4 and 9 exert their inhibitory effects on CDK2 in HCT-116 cell lines. nih.govrsc.org Compound 4, in particular, was shown to be a potent promoter of apoptosis. nih.govrsc.org Similarly, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative, compound 15, was found to arrest ovarian cancer cells in the S and G2/M phases of the cell cycle and effectively induce apoptosis. nih.gov This dual action of causing cell cycle arrest and inducing apoptosis underscores the therapeutic potential of these compounds in cancer treatment. nih.govrsc.orgnih.gov

Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathway Modulation (e.g., PI3Kα, PI3Kγ).oncotarget.comnih.gov

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is common in many cancers. researchgate.netacs.org Morpholine-containing pyrazole derivatives have been identified as potent inhibitors of this pathway, with some compounds targeting both PI3K and mTOR kinases. oncotarget.comnih.gov

PF-04691502, a derivative of 4-morpholinopyrazolopyrimidine, is a potent dual inhibitor of PI3K and mTOR, with inhibitory constants (Ki) of 0.57 nM for PI3Kα and 16 nM for mTOR. oncotarget.com The morpholine group in these types of inhibitors typically forms a crucial hydrogen bond interaction with Val882 in the hinge region of the kinase domain. oncotarget.com

The strategic substitution on the morpholine ring itself has been shown to significantly influence potency and selectivity. Incorporating chiral or bridged morpholines into pyrazolopyrimidine scaffolds can lead to highly potent and selective mTOR inhibitors. oncotarget.comresearchgate.net For instance, the replacement of a standard morpholine ring with a bridged morpholine can boost selectivity for mTOR over PI3Kα by up to 26,000-fold. researchgate.net This enhanced selectivity is attributed to a deeper pocket in the mTOR active site that can accommodate the bulkier bridged morpholines. researchgate.net

Additionally, pyrazole-1,3,5-triazine derivatives featuring a morpholine motif have been developed as inhibitors of the EGFR/PI3K/AKT/mTOR signaling cascade. acs.org One such compound, 4f, demonstrated remarkable inhibitory activity against PI3K, AKT, and mTOR. acs.org

Table 2: PI3K/mTOR Inhibition by Pyrazole-Morpholine Derivatives

| Compound/Series | Target(s) | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| PF-04691502 | PI3Kα / mTOR | 0.57 nM (Kᵢ) / 16 nM (Kᵢ) | oncotarget.com |

| Pyrazolopyrimidines | mTOR / PI3Kα | ~0.1-100 nM / ~35-9000 nM | oncotarget.comresearchgate.net |

| Compound 4f | PI3K/AKT/mTOR | Showed significant reduction in protein concentration | acs.org |

| GDC-0980 | PI3Kα, β, δ, γ / mTOR | 5, 27, 7, 14 nM / 17 nM (Kᵢ) | nih.gov |

| Compound 8d | PI3Kα | 0.20 ± 0.03 µM | mdpi.com |

Aurora Kinase Activity Modulation.researchgate.net

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is linked to tumorigenesis. psu.edunih.gov Pyrazole-based scaffolds have been successfully utilized to develop potent inhibitors of Aurora kinases. nih.gov

AT9283, a pyrazol-4-yl urea compound, is a potent inhibitor of both Aurora A and Aurora B kinases. psu.edu The development of AT9283 involved a structure-based design where a morpholine group was introduced to improve drug-like properties, which successfully increased cellular potency, partly by enhancing the affinity for Aurora B. psu.edu The inhibition of Aurora B by such compounds typically leads to failed cytokinesis, endoreduplication, and ultimately apoptosis. psu.edu

Other novel pyrazole analogues have also been designed as selective Aurora-A kinase inhibitors. nih.gov For example, compounds 5h and 5e were found to inhibit Aurora-A with IC₅₀ values of 0.78 µM and 1.12 µM, respectively. nih.gov The activity of these compounds was associated with the induction of apoptosis and cell cycle arrest at the G2/M phase. nih.gov A patent also describes pyrazole compounds, synthesized using morpholine, as inhibitors of Aurora-2 kinase. google.com

Table 3: Aurora Kinase Inhibition by Pyrazole-Based Compounds

| Compound/Series | Target | IC₅₀ | Reference |

|---|---|---|---|

| AT9283 (Compound 16) | Aurora A / Aurora B | ~3 nM / ~3 nM | psu.edu |

| Compound 5h | Aurora-A | 0.78 µM | nih.gov |

| Compound 5e | Aurora-A | 1.12 µM | nih.gov |

| Compound 8 | Aurora A / Aurora B | 35 nM / 75 nM | nih.gov |

| Tetrahydropyrrolo[3,4-c]pyrazole derivative | Aurora A | 0.027 µM | researchgate.net |

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A).nih.gov

Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling by degrading cyclic nucleotides. PDE10A is highly expressed in the brain, and its inhibition is a therapeutic strategy for treating neuropsychiatric disorders like schizophrenia. researchgate.netlookchem.com

Several series of pyrazole-containing compounds have been developed as potent PDE10A inhibitors. mdpi.comnih.gov In a series of pyrazoloquinolines, morpholine-containing analogs showed better PDE10A binding affinity compared to their piperidine (B6355638) or pyrrolidine (B122466) counterparts. lookchem.com However, in another series of pyrazole derivatives, the replacement of a piperidine with a morpholine was found to be detrimental to activity, indicating that the influence of the morpholine moiety is highly dependent on the specific scaffold. researchgate.net Despite this, structure-based design has led to the discovery of highly potent and selective PDE10A inhibitors based on a pyrazole core, such as PF-2545920, which has entered clinical trials. researchgate.net

Table 4: PDE10A Inhibition by Pyrazole-Based Compounds

| Compound/Series | Target | IC₅₀ / Kᵢ | Reference |

|---|---|---|---|

| Pyrazoloquinoline analog 19 | PDE10A | 16 nM (Kᵢ) | lookchem.com |

| Pyrazoloquinoline analog 27 | PDE10A | 2 nM (Kᵢ) | lookchem.com |

| Pyrazolo[5,1-f] oncotarget.commdpi.comnaphthyridine 491 | PDE10A | 40 nM | nih.gov |

| PF-2545920 | PDE10A | Potent inhibitor | researchgate.net |

DNA Gyrase and Dihydrofolate Reductase (DHFR) Inhibition.dntb.gov.ua

DNA gyrase and dihydrofolate reductase (DHFR) are well-established targets for antibacterial agents. DNA gyrase is essential for bacterial DNA replication, while DHFR is crucial for the synthesis of nucleic acids and amino acids. mdpi.comacs.org

Recent research has focused on developing dual inhibitors that target both enzymes simultaneously. Pyrazole derivatives have shown promise in this area. mdpi.comacs.orgacs.org A series of novel pyrazole derivatives incorporating thiazol-4-one or thiophene (B33073) moieties were synthesized and evaluated as dual DNA gyrase and DHFR inhibitors. acs.org These compounds demonstrated significant activity, with IC₅₀ values for DHFR inhibition ranging from 0.52 to 2.67 µM and for DNA gyrase inhibition from 12.27 to 31.64 µM. acs.org

Another study focused on Schiff bases tethered to a pyrazole core. mdpi.com While the most active compound in this series contained a piperidinyl group, it highlights the potential of pyrazole-heterocycle hybrids as dual inhibitors. For instance, compound 8a showed excellent inhibitory activity against DHFR (IC₅₀ = 3.98 µM) and DNA gyrase from both S. aureus (IC₅₀ = 7.33 µM) and B. subtilis (IC₅₀ = 10.47 µM). mdpi.com

Table 5: DNA Gyrase and DHFR Inhibition by Pyrazole Derivatives

| Compound/Series | Target | IC₅₀ | Organism | Reference |

|---|---|---|---|---|

| Pyrazole-Thiazol-4-one/Thiophene Hybrids | DHFR | 0.52–2.67 µM | - | acs.org |

| Pyrazole-Thiazol-4-one/Thiophene Hybrids | DNA Gyrase | 12.27–31.64 µM | - | acs.org |

| Schiff base 8a | DHFR | 3.98 µM | E. coli | mdpi.com |

| Schiff base 8a | DNA Gyrase | 7.33 µM | S. aureus | mdpi.com |

| Schiff base 8a | DNA Gyrase | 10.47 µM | B. subtilis | mdpi.com |

| Schiff base 9b | DHFR | 6.48 µM | E. coli | mdpi.com |

| Schiff base 9b | DNA Gyrase | 11.23 µM | S. aureus | mdpi.com |

| Schiff base 9b | DNA Gyrase | 14.25 µM | B. subtilis | mdpi.com |

General Enzyme Inhibitory Mechanisms of Morpholine-Pyrazole Derivatives

The hybrid scaffold of morpholine-pyrazole is a prominent feature in a variety of enzyme inhibitors. The specific mechanism of inhibition is contingent on the target enzyme and the substitution pattern on the heterocyclic rings. Generally, these derivatives function by inserting themselves into the active site of an enzyme, thereby preventing the binding of the natural substrate.

For protein kinases, such as Phosphoinositide 3-kinases (PI3K), Cyclin-dependent kinases (CDK), and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), morpholine-pyrazole derivatives frequently act as ATP-competitive inhibitors. The morpholine ring can enhance aqueous solubility and often forms crucial hydrogen bonds with hinge region residues in the ATP-binding pocket. For instance, in PI3K inhibitors, the oxygen atom of the morpholine ring can interact with the hinge valine residue, a key interaction for many inhibitors in this class guidetopharmacology.org. Similarly, the pyrazole core can engage in π-π stacking interactions with aromatic residues within the active site, further stabilizing the inhibitor-enzyme complex vulcanchem.com. A series of (1H-pyrazol-4-yl)methanamine derivatives demonstrated inhibitory potential against the PI3Kγ isozyme, with minor structural modifications leading to a significant increase in inhibition from 36% to 73% sigmaaldrich.com.

In the context of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform involved in inflammation, pyrazole derivatives have shown significant inhibitory activity. These compounds can mimic the binding of the substrate, arachidonic acid, and interact with key amino acid residues in the COX active site, such as Gln178 and Arg499, through interactions like hydrogen bonding conicet.gov.ar. The aminosulfonyl moiety, often found in selective COX-2 inhibitors like Celecoxib (B62257), has been successfully replaced with other functional groups in pyrazole analogs while maintaining potent inhibition conicet.gov.ar.

Furthermore, derivatives incorporating the pyrazole nucleus have been shown to inhibit other enzyme classes. For example, certain pyrazole analogs exhibit inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. The addition of a morpholine moiety can have a positive effect on the inhibitory properties vulcanchem.com. Docking simulations have suggested that the oxygen atom of the morpholine group can form hydrogen bonds with key residues like ARG275 in the α-glucosidase active site vulcanchem.com. Other enzymes targeted by pyrazole derivatives include acetylcholinesterase (AChE), monoamine oxidases (MAO), and carbonic anhydrases (hCA), with the specific substitutions on the pyrazole ring dictating the potency and selectivity of inhibition nih.gov.

Antimicrobial Activities (Antibacterial and Antifungal)

The 4-(1H-pyrazol-4-yl)morpholine scaffold and its derivatives have demonstrated significant potential as antimicrobial agents. The combination of the pyrazole ring, known for its broad biological activity, with the morpholine moiety, which can improve physicochemical properties, has led to the development of compounds with activity against a range of bacterial and fungal pathogens mdpi.comnih.govresearchgate.net.

Studies have shown that these hybrid molecules can be effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) researchgate.netnih.govnih.gov. For example, a series of 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines were synthesized and evaluated for their antimicrobial activity. Structure-activity relationship (SAR) studies from this series indicated that the presence of electron-withdrawing groups on the aryl ring enhanced the antimicrobial effects researchgate.net. In another study, a compound bearing both N-Me-piperazine and morpholine moieties was found to be highly active, with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL nih.gov.

In addition to antibacterial properties, these derivatives have shown promise as antifungal agents against clinically relevant fungi like Candida albicans and Aspergillus niger conicet.gov.arresearchgate.netnih.gov. The synthesis of novel thiazole-based 4,5-dihydro-1H-pyrazoles containing a morpholine substituent resulted in compounds with moderate antifungal activity against C. albicans and Cryptococcus neoformans conicet.gov.ar. Some of these compounds exhibited a synergistic effect when combined with commercial antifungal drugs, enhancing their efficacy conicet.gov.ar. The evaluation of Schiff bases derived from 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and a morpholine-containing amine also confirmed their potential as antimicrobial agents asianpubs.org. The specific MIC values vary widely depending on the full molecular structure and the target microorganism.

| Compound Class | Target Organisms | Activity Type | Key Findings |

| 4-(Pyrazol-4-yl)-N-(morpholinomethyl)pyrimidin-2-amines researchgate.net | Bacteria and Fungi | Antimicrobial | Electron-withdrawing groups enhance activity. |

| Pyrazole derivatives with morpholine moieties nih.gov | M. tuberculosis | Antitubercular | A derivative showed high activity with an MIC of 4 µg/mL. |

| Thiazole-based pyrazoles with a morpholine substituent conicet.gov.ar | C. albicans, C. neoformans | Antifungal | Moderate activity alone; synergistic effects with commercial antifungals. |

| Schiff bases of pyrazole-carbaldehyde and morpholine-amine asianpubs.org | Bacteria and Fungi | Antimicrobial | Confirmed activity of the hybrid scaffold. |

In Vitro Evaluation against Bacterial Strains

The fusion of pyrazole and morpholine rings has yielded derivatives with notable antibacterial properties. researchgate.netasianpubs.org Studies have shown that these hybrid molecules are active against a range of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, a series of novel pyrazole derivatives were synthesized and evaluated for their antibacterial activity, with some compounds demonstrating excellent potency compared to standard drugs like ceftriaxone. mdpi.com

In one study, trifluoromethyl-substituted pyrazole derivatives were synthesized, and a derivative incorporating a morpholine substituent (compound 68) was found to be a highly potent molecule. nih.gov Another series of coumarin-pyrazole hybrids also exhibited significant antibacterial activity, with some compounds showing minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against tested organisms. tandfonline.com The presence of electron-withdrawing groups on the molecule has been observed to enhance the antimicrobial activity of these synthesized compounds. researchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Pyrazole-Morpholine Derivatives

| Compound Type | Bacterial Strains | Activity (MIC) | Reference |

|---|---|---|---|

| Trifluoromethyl pyrazole with morpholine substituent | Gram-positive bacteria | Potent, MIC of 0.78 µg/ml for some derivatives | nih.gov |

| Coumarin-pyrazole hybrids | Various Gram-positive and Gram-negative | 0.25–1 µg/mL | tandfonline.com |

| 4-(1,3-diphenyl-1H-pyrazol-4-yl)-N-(morpholinomethyl)-6-arylpyrimidin-2-amines | Various bacterial strains | Activity enhanced by electron-withdrawing groups | researchgate.net |

In Vitro Evaluation against Fungal Strains

Beyond their antibacterial effects, this compound derivatives have demonstrated significant in vitro antifungal activity. researchgate.netasianpubs.org Research has targeted various fungal pathogens, including several Candida species, which are known to cause opportunistic infections in humans. mdpi.comresearchgate.net

A notable study focused on newly synthesized 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles, which incorporate the pyrazole moiety. mdpi.comresearchgate.net These compounds were tested against six different Candida species and exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the standard antifungal drug fluconazole, indicating potent antifungal action. mdpi.comresearchgate.net The mechanism for some of these derivatives is believed to be the inhibition of ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane. mdpi.com Other studies have reported the antifungal potential of pyrazole derivatives against plant pathogenic fungi such as Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. sioc-journal.cn

Table 2: In Vitro Antifungal Activity of Selected Pyrazole-Morpholine Derivatives

| Compound Type | Fungal Strains | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles | Candida albicans, C. glabrata, C. auris, C. dubliniensis, C. haemulonii, C. krusei | Lower MIC values than fluconazole | mdpi.comresearchgate.net |

| Pyrazole-thiophene carboxamides | R. solani, F. graminearum, B. cinerea | EC50 values ranging from 11.6 to 28.9 µmol/L | sioc-journal.cn |

| Carbostyril derivatives of 1H-pyrazole | Aspergillus fumigatus, Candida albicans | Screened for activity | nih.gov |

Anti-inflammatory and Antioxidant Properties

The pyrazole nucleus is a core component of several clinically used anti-inflammatory drugs, and derivatives of this compound have also been investigated for these properties. nih.govmdpi.commdpi.com Research has shown that these compounds can exhibit significant anti-inflammatory and antioxidant effects. ekb.egresearchgate.netorientjchem.org

Several studies have synthesized and evaluated pyrazoline derivatives, which are structurally related to pyrazoles, for their anti-inflammatory and antioxidant potential. orientjchem.org For example, a series of chalcones and pyrazoline derivatives containing a morpholine moiety were synthesized and screened, showing promising results in both anti-inflammatory and antioxidant assays. orientjchem.org Another study on benzimidazole-pyrazole hybrids found that certain derivatives exhibited superior anti-inflammatory activity compared to the standard drug diclofenac (B195802) sodium. acs.org The antioxidant activity is often evaluated using methods like the DPPH radical scavenging assay. nih.gov Some morpholine derivatives have been noted for their ability to protect against lipid peroxidation. researchgate.net

Antiproliferative and Cytotoxic Activities against Cancer Cell Lines

One of the most extensively studied areas for pyrazole-morpholine hybrids is their potential as anticancer agents. ekb.egmdpi.com These derivatives have shown remarkable cytotoxic and antiproliferative activities against a wide array of human cancer cell lines. mdpi.comnih.gov The mechanism of action often involves targeting key cellular components and pathways, such as tubulin polymerization and protein kinases. nih.govresearchgate.net

Derivatives of this compound have demonstrated significant efficacy against numerous human cancer cell lines. For instance, certain pyrazoline-coumarin hybrids have shown potent activity against HCT116, A549, and MCF-7 cell lines, with some compounds exhibiting IC50 values in the low nanomolar range. mdpi.com Similarly, novel mono- and bis(dimethylpyrazolyl)-s-triazine derivatives containing a morpholine ring showed promising activity against MCF-7, HCT-116, and HepG2 cells. acs.org

Other studies have highlighted the effectiveness of these compounds against lung cancer (A549), prostate cancer (PC-3, DU-145), breast cancer (MCF-7), liver cancer (HepG2), colon cancer (HCT116), cervical cancer (HeLa), and glioma (C6). mdpi.comnih.gov For example, a triarylpyrazole derivative with a terminal morpholine moiety was evaluated for its antiproliferative activity and showed inhibitory effects. nih.gov Another pyrazoline-bridged indole (B1671886) C-glycoside displayed selective cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 4.67 μM. mdpi.com

Table 3: Cytotoxic Activity of Selected Pyrazole-Morpholine Derivatives Against Various Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Pyrazoline-coumarin hybrid (N-phenyl derivative) | MCF-7 | Breast | 0.21 nM | mdpi.com |

| Thiazole bearing quinoline-pyrazoline conjugate | HeLa | Cervical | 0.136 µM | mdpi.com |

| N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | HCT-116 | Colon | 0.50 µM | acs.org |

| Pyrazolyl aminopyridine derivative | PC-3 | Prostate | 22.47 µM | mdpi.com |

| Combretastatin-pyrazole hybrid | A549 | Lung | 0.59 µM | mdpi.com |

| Pyrazoline derivative | C6 | Rat Glioma | 50.05 µM | mdpi.com |

| Benzimidazole (B57391) sulfonamide with pyrazole ring | HepG2 | Liver | 0.33 µM | nih.gov |

| HDAC inhibitor with pyrazole moiety | MV4-11 | Leukemia | Potent activity reported | nih.gov |

The cytotoxic effects of this compound derivatives are often accompanied by distinct changes in cellular morphology and function. A common mechanism observed for many anticancer pyrazole derivatives is the disruption of microtubule polymerization, which leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. nih.gov While specific induction of polyploidy—a state of having more than two complete sets of chromosomes—is a known cellular response to certain chemotherapeutic agents, it is not a widely reported outcome for this specific class of pyrazole-morpholine derivatives in the reviewed literature. nih.govnih.gov Instead, the primary reported phenotypic changes are related to cell cycle arrest and the initiation of programmed cell death. nih.gov

Other Reported Biological Activities of Pyrazole-Morpholine Hybrids

In addition to the activities mentioned above, hybrid molecules containing pyrazole and morpholine have been explored for other therapeutic applications. A significant area of investigation is their role as kinase inhibitors . mdpi.comrsc.org Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. nih.gov Pyrazole-based compounds have been developed as potent and selective inhibitors of various kinases, including EGFR, VEGFR, CDKs, and Akt. nih.govmdpi.com For example, a new series of 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives was synthesized and showed potent activity against Trypanosoma strains, the parasites responsible for sleeping sickness, with an IC50 value of 1.1 µM. researchgate.net The morpholine moiety is often incorporated into drug candidates to improve their pharmacological properties and ability to cross the blood-brain barrier for treating CNS tumors. researchgate.net

Structure Activity Relationship Sar and Structural Optimization

Impact of Substitutions on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole ring is a critical component of the 4-(1H-pyrazol-4-yl)morpholine scaffold, and substitutions at its various positions have a profound impact on biological activity. nih.govresearchgate.net The nature of these substituents, whether electron-donating or electron-withdrawing, can significantly modulate the compound's interaction with its biological target. frontiersin.orgencyclopedia.pub

Research has shown that the addition of different functional groups to the pyrazole ring is a key strategy in synthesizing effective lead compounds. frontiersin.org The N-unsubstituted pyrazoles exhibit amphoteric properties, with the pyrrole-like nitrogen atom capable of donating a proton and the pyridine-like nitrogen atom able to accept one. nih.gov This characteristic can be modulated by substituents; for instance, electron-donating groups can increase the acidity of the NH group. nih.govencyclopedia.pub

In the context of kinase inhibitors, substitutions on the pyrazole ring are crucial for achieving selectivity. For example, an ortho substitution on the pyrazole ring of a 2-amino-pyrimidine derivative was found to be important for its selectivity for JAK1 over JAK2. nih.gov Similarly, the presence of a methyl group on the pyrazole ring is essential for selectivity towards cyclin-dependent kinase 2 (CDK2) by sterically hindering interactions with other kinases. nih.gov

The electronic properties of substituents also play a significant role. Studies have revealed that the presence of an electron-attracting nitro group or a group with a +π electron effect can increase activity, while an electron-donating methyl group can decrease it. hilarispublisher.com This highlights the delicate balance of electronic and steric factors in determining the biological efficacy of these compounds.

The following table summarizes the observed effects of various substitutions on the pyrazole ring:

| Substitution Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| N1 | Alkyl or Aryl groups | Increased stability and altered biological properties compared to unsubstituted counterparts. | researchgate.net |

| C3 | Methyl, Phenyl, Carboxyl groups | Significantly affects overall reactivity and biological activity. | researchgate.net |

| C4 and C5 | Electron-donating or electron-withdrawing groups | Modulates the electronic characteristics of the pyrazole ring. | researchgate.net |

| Ortho (position 3) | Methyl-piperazine fragment | Improved JAK1 potency and selectivity over JAK2. | nih.gov |

| N-methyl | Higher cell potency and metabolic stability in ERK2 inhibitors. | nih.gov | |

| N-alkylation of pyrazol-4-yl ring | Detrimental to CDK2 inhibition and antiproliferative activity. | nih.gov |

Role of the Morpholine (B109124) Moiety in Modulating Biological Activity and Interaction with Target Proteins

The morpholine moiety is a versatile and privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological profiles. researchgate.net In the context of this compound derivatives, the morpholine ring plays a multifaceted role, influencing potency, selectivity, and pharmacokinetic properties. acs.orgnih.gov

One of the key advantages of the morpholine ring is its ability to improve solubility and brain permeability, which is attributed to the presence of a weakly basic nitrogen atom and an oxygen atom at opposite positions. nih.gov This structural feature imparts a pKa value similar to the pH of blood, facilitating better absorption and distribution. acs.org

The morpholine moiety can also directly participate in interactions with target proteins. For instance, in the inhibition of PI3K and PIKKs, the morpholine oxygen forms a crucial hydrogen bond, contributing to selectivity over the broader kinome. acs.org Its ability to adopt a coplanar conformation with an adjacent aromatic core is also key to its utility as a kinase hinge binder. acs.org

Furthermore, substitutions on the morpholine ring itself have been explored to refine biological activity. The introduction of substituents like an ethylene (B1197577) bridge or a methyl group has been studied to develop selective and highly brain-penetrant mTOR kinase inhibitors. acs.orgnih.gov These modifications can decrease lipophilicity by enhancing the polar surface area through conformational changes. acs.orgnih.gov

The following table highlights the key roles of the morpholine moiety:

| Feature | Role in Biological Activity | Reference |

| Weakly basic nitrogen and opposing oxygen | Enhances solubility and brain permeability. | acs.orgnih.gov |

| Morpholine oxygen | Forms key hydrogen bonds with target proteins, contributing to selectivity. | acs.org |

| Conformational flexibility | Allows for optimal positioning within the binding site. | nih.gov |

| Substitutions on the morpholine ring | Can improve selectivity and brain penetrance. | acs.orgnih.gov |

Influence of Linker Chemistry and Spacer Lengths on Biological Target Selectivity and Potency

Macrocyclization, which involves creating a cyclic structure using a linker, has emerged as a powerful strategy to enhance the selectivity of kinase inhibitors. nih.govbiorxiv.org By constraining the conformational flexibility of the molecule, a macrocyclic linker can "lock" the inhibitor in its bioactive conformation for a specific kinase, thereby minimizing off-target effects. biorxiv.org For example, the macrocyclization of a 3-amino-1H-pyrazole scaffold using different linkers allowed for the manipulation of its selectivity profile. An aromatic linker in one compound led to the development of a potent and selective BMPR2 inhibitor. nih.gov

The length and nature of the linker are also crucial. In a study of biarylpyrazole imidazole (B134444) and triazole derivatives, a short -CH2- linker resulted in promising antimycobacterial activity, while extending the linker to -C(O)NH(CH2)2- led to a loss of activity. acs.org This suggests that the proximity of the different molecular fragments, as dictated by the linker, is critical for effective binding. acs.org Computational docking studies can help in designing linkers that position the key pharmacophoric elements for optimal interaction with the target. acs.org

The following table illustrates the impact of linker chemistry on biological outcomes:

| Linker Type | Effect on Biological Activity | Reference |

| Macrocyclic aromatic linker | Increased selectivity for BMPR2. | nih.gov |

| Macrocyclic aliphatic C5 linker | Less selective compared to the aromatic linker. | nih.gov |

| Short -CH2- linker | Promising antimycobacterial activity in biarylpyrazole derivatives. | acs.org |

| Extended -C(O)NH(CH2)2- linker | Loss of antimycobacterial activity. | acs.org |

Effects of Stereochemistry on Pharmacological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a vital role in determining the pharmacological properties of a drug. nih.gov The enantiomers of a chiral drug can exhibit significantly different biological activities, with one enantiomer often being more potent or having a better safety profile than the other. nih.govbiomedgrid.com

In drug discovery, particularly within the human kinome, there has been a push for the development of chiral drugs to address issues of selectivity and toxicity. nih.gov By exploring the three-dimensional nature of the kinase active site, chiral inhibitors can achieve better binding and improved pharmacokinetic profiles. nih.gov

For example, in a series of macrocyclic ALK inhibitors, the R-enantiomer showed a 210-fold improvement in potency against both wild-type and mutant ALK compared to the S-enantiomer. nih.gov Similarly, for IGF-1R inhibitors, the S-amide was found to be five-fold more potent than the R-amide. nih.gov These examples underscore the importance of considering stereochemistry during the lead optimization process.

The following table provides examples of the impact of stereochemistry on drug activity:

| Drug/Compound Class | Enantiomer | Observed Effect | Reference |

| Macrocyclic ALK inhibitors | R-isomer | 210-fold improvement in potency compared to the S-isomer. | nih.gov |

| IGF-1R inhibitors | S-amide | Five-fold more potent than the R-amide. | nih.gov |

| Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen | S-enantiomer | The active enantiomer responsible for anti-inflammatory and analgesic properties. | biomedgrid.com |

| Penicillamine | S-isomer | Highly potent for treating chronic arthritis. | biomedgrid.com |

| Penicillamine | R-isomer | Highly toxic with no therapeutic action. | biomedgrid.com |

Bioisosteric Replacements and Scaffold Hop Strategies in Lead Optimization